molecular formula C15H19ClN2O4 B2623774 N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide CAS No. 1286720-24-8

N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide

Cat. No. B2623774
CAS RN: 1286720-24-8
M. Wt: 326.78
InChI Key: UQQCHXRWHLUWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide, also known as CMHPO, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMHPO belongs to the oxalamide class of compounds and is known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer and inflammatory conditions. N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which is known to be a target for many anticancer drugs.
Biochemical and Physiological Effects:
N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory conditions. N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for many anticancer drugs.

Advantages and Limitations for Lab Experiments

The advantages of using N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide in lab experiments include its high purity and yield, as well as its well-established synthesis method. N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, the limitations of using N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammatory conditions. Another direction is to further elucidate its mechanism of action, which could lead to the development of more effective therapies. Additionally, further studies are needed to fully understand the toxicity and safety profile of N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide, which could impact its potential clinical use. Overall, N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide is a promising compound for further research and has the potential to lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide involves the reaction of 5-chloro-2-methoxyaniline with 2-cyclopropyl-2-hydroxypropionic acid to form the intermediate, 5-chloro-2-methoxy-N-(2-hydroxypropyl)aniline. This intermediate is then reacted with oxalyl chloride to form the final product, N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide. The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide has been optimized for high yield and purity, making it suitable for further research applications.

Scientific Research Applications

N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use in the treatment of inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide has been shown to inhibit the activity of various enzymes and proteins involved in these conditions, making it a promising candidate for further research.

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-(2-cyclopropyl-2-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O4/c1-15(21,9-3-4-9)8-17-13(19)14(20)18-11-7-10(16)5-6-12(11)22-2/h5-7,9,21H,3-4,8H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQCHXRWHLUWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide

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